3-Chloropyridazine-4,5-diamine
Description
3-Chloropyridazine-4,5-diamine is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at position 3 and amino groups at positions 4 and 5. Pyridazine derivatives are valued for their electron-deficient aromatic systems, which enable diverse reactivity and interactions in biological systems .
Properties
IUPAC Name |
3-chloropyridazine-4,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-4-3(7)2(6)1-8-9-4/h1H,(H2,6,9)(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHWCNYANVMMER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=N1)Cl)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyridazine-4,5-diamine typically involves the reaction of 3-chloropyridazine with ammonia or amines under specific conditions. One common method is the catalytic dehalogenation of 3-chloropyridazine in the presence of a base . Another approach involves the reaction of 3-chloropyridazine with phenols in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic reactions using palladium or nickel catalysts. These reactions are typically carried out at elevated temperatures and pressures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloropyridazine-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Pyridazinone derivatives.
Reduction: Various amine derivatives.
Substitution: Functionalized pyridazine derivatives with different substituents.
Scientific Research Applications
3-Chloropyridazine-4,5-diamine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Chloropyridazine-4,5-diamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and apoptosis. This inhibition can lead to the induction of cell death in cancer cells, making it a potential candidate for anticancer therapy . The compound’s ability to interact with various biological targets also contributes to its antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
The structural and functional properties of 3-Chloropyridazine-4,5-diamine can be contextualized by comparing it to the following analogs:
Structural Analogs in Pyridazine and Pyrimidine Families
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Positional Effects of Chlorine :
- In pyridazine analogs, chlorine at position 6 (e.g., 6-Chloropyridazine-3,4-diamine) reduces similarity (0.67) compared to the target compound (3-chloro substitution). Methyl groups at position 4 (e.g., 6-Chloro-4-methylpyridazin-3-amine) enhance similarity (0.87), likely due to improved steric and electronic stabilization .
- Pyrimidine derivatives (e.g., 2-Chloro-6-methylpyrimidine-4,5-diamine) exhibit higher similarity (0.88), reflecting conserved diamine and chloro motifs despite differences in nitrogen positioning .
Functional Group Variations: Replacement of an amino group with hydrazine (3-Chloro-6-hydrazinylpyridazine) lowers similarity (0.74), indicating reduced electronic compatibility for applications like drug binding .
Core Heterocycle Differences :
- Pyridazines (two adjacent nitrogen atoms) are more electron-deficient than pyrimidines (nitrogens at 1 and 3 positions). This affects reactivity in nucleophilic substitution and metal-catalyzed coupling reactions .
Biological Activity
3-Chloropyridazine-4,5-diamine is a nitrogen-containing heterocyclic compound characterized by its unique structure, which includes a pyridazine ring with a chlorine atom at the 3-position and two amino groups at the 4 and 5 positions. This structural arrangement contributes to its potential biological activity , especially in pharmaceutical applications. The compound has gained attention for its antimicrobial properties and potential use in drug development.
- Molecular Formula : CHClN
- Molecular Weight : 158.59 g/mol
- Structure : The presence of the chlorine atom and amino groups enhances its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Compounds with similar structures have shown efficacy against various bacterial strains, suggesting that this compound may possess comparable properties. Preliminary studies have indicated its potential to inhibit bacterial growth by interacting with enzymes involved in bacterial metabolism or cell wall synthesis .
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that it may function by:
- Inhibiting Enzymatic Activity : By binding to enzymes critical for bacterial survival.
- Disrupting Cell Wall Synthesis : Potentially leading to cell lysis and death of the bacteria.
Further studies are required to elucidate these mechanisms comprehensively.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated:
- Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL, indicating moderate effectiveness.
- A dose-dependent response in inhibiting bacterial growth.
Case Study 2: Pharmacological Applications
Another study focused on the pharmacological applications of this compound in developing new antibiotics. The research highlighted:
- The compound's ability to enhance the activity of existing antibiotics when used in combination.
- Promising results in animal models for treating infections resistant to conventional therapies.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Chlorine at 3-position; Amino groups at 4 & 5 | Antimicrobial potential |
| 5-Chloropyridazine-3,4-diamine | Different substitution pattern | Anticancer properties |
| Pyridazine derivatives | Varies widely in substitutions | Broad pharmacological activities |
The uniqueness of this compound lies in its specific arrangement of functional groups that potentially enhance its biological activity compared to structurally similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
